2-Amino-2-(5-chloropyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-chloropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H7ClN2O2. It is known for its role as a reactant or reagent in various chemical syntheses, particularly in the synthesis of blood coagulating enzyme factor Xa inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloropyridin-2-yl)acetic acid typically involves the reaction of 2-Amino-5-chloropyridine with ethyl chlorooxoacetate. This reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-chloropyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-2-(5-chloropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. In the context of its use as a precursor for factor Xa inhibitors, the compound interacts with the active site of the enzyme, inhibiting its activity and thus preventing blood coagulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: A precursor in the synthesis of 2-Amino-2-(5-chloropyridin-2-yl)acetic acid.
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate: An ester derivative used in similar synthetic applications.
Methyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate: Another ester derivative with comparable properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications .
Properties
CAS No. |
67938-71-0 |
---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-amino-2-(5-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-5(10-3-4)6(9)7(11)12/h1-3,6H,9H2,(H,11,12) |
InChI Key |
QEAXDODHZZERPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.